6,8-Difluoro-7-ethoxy-4-methylcoumarin

Vue d'ensemble

Description

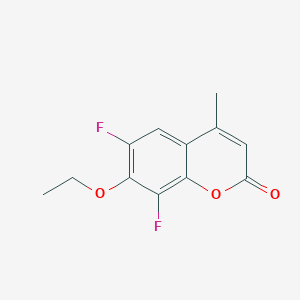

6,8-Difluoro-7-ethoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. This particular compound is characterized by the presence of two fluorine atoms at positions 6 and 8, an ethoxy group at position 7, and a methyl group at position 4 on the coumarin backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-7-ethoxy-4-methylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-difluoro-4-methylcoumarin and ethyl iodide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Ethylation: The ethylation of 6,8-difluoro-4-methylcoumarin is achieved by reacting it with ethyl iodide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Difluoro-7-ethoxy-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarins.

Substitution: Halogen atoms (fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydrocoumarins.

Substitution: Formation of substituted coumarins with various functional groups.

Applications De Recherche Scientifique

Fluorescent Probes

DFE-EMC is primarily utilized as a fluorescent probe due to its strong fluorescence properties. It emits bright blue fluorescence near 460 nm when excited at 365 nm, making it suitable for various biochemical assays and imaging techniques . Its ability to function effectively at neutral pH enhances its utility in biological systems where pH variations can affect fluorescence intensity.

Enzyme Activity Assays

This compound is particularly valuable in enzyme activity assays , especially for cytochrome P450 enzymes. DFE-EMC serves as a fluorogenic substrate that allows for the assessment of enzyme activity through the measurement of fluorescence intensity. The hydrolysis of DFE-EMC by organophosphatases leads to the release of a fluorescent product, facilitating sensitive detection of enzyme activity .

Biological Labeling

DFE-EMC is employed in biological labeling for imaging and detection purposes. Its fluorescent properties enable researchers to label biomolecules, which can then be visualized using fluorescence microscopy techniques. This application is crucial in studies involving cellular components and interactions .

Pharmaceutical Research

In pharmaceutical research, DFE-EMC is investigated for its potential therapeutic applications due to its biological activity. Coumarins have been shown to exhibit various pharmacological effects, including anti-cancer properties, and DFE-EMC's unique structure may enhance these effects . Studies have indicated that modifications on the coumarin core can lead to significant therapeutic benefits against several diseases .

Biochemical Analysis

DFE-EMC serves as a reference standard in biochemical analyses involving ether, ester, and phosphate substrates derived from coumarins. Its application extends to multi-color fluorescence in situ hybridization (FISH), where it aids in the labeling of bacteria and other cellular components .

Synthetic Routes and Production Methods

The synthesis of DFE-EMC typically involves ethylating 6,8-difluoro-4-methylcoumarin with ethyl iodide under basic conditions using solvents like dimethylformamide (DMF). Industrial production methods focus on optimizing reaction conditions to enhance yield and purity .

Case Studies and Research Findings

Several studies have documented the effectiveness of DFE-EMC in various assays:

- Enzyme Detection : Research demonstrated that DFE-EMC provides higher sensitivity for detecting acid phosphatase compared to traditional substrates like 4-methylumbelliferyl phosphate (MUP), allowing for the detection of significantly smaller amounts of enzyme .

- Fluorescence Stability : Studies indicated that DFE-EMC exhibits greater photo-stability and lower pH sensitivity compared to non-fluorinated analogs, making it ideal for use in physiological conditions .

- Therapeutic Insights : Investigations into coumarin derivatives have revealed promising therapeutic effects against cancer and other diseases, highlighting the potential role of DFE-EMC in drug development .

Mécanisme D'action

The mechanism of action of 6,8-Difluoro-7-ethoxy-4-methylcoumarin involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as cytochrome P450, leading to the formation of fluorescent products. This interaction allows for the monitoring of enzyme activity and the study of metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

6,8-Difluoro-7-hydroxy-4-methylcoumarin: Similar structure but with a hydroxy group instead of an ethoxy group.

7-Ethoxy-4-methylcoumarin: Lacks the fluorine atoms present in 6,8-Difluoro-7-ethoxy-4-methylcoumarin.

6,8-Difluoro-4-methylcoumarin: Lacks the ethoxy group at position 7.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and an ethoxy group, which contribute to its distinct chemical and physical properties. These modifications enhance its fluorescence and make it a valuable tool in various scientific applications.

Activité Biologique

6,8-Difluoro-7-ethoxy-4-methylcoumarin is a synthetic coumarin derivative that exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound is primarily utilized as a fluorescent probe and has been investigated for its interactions with various biological systems. Below is a detailed exploration of its biological activities, mechanisms of action, and applications based on diverse research findings.

Chemical Structure:

this compound is characterized by two fluorine substituents at positions 6 and 8, along with an ethoxy group at position 7 and a methyl group at position 4. This unique structure contributes to its fluorescent properties and biochemical reactivity.

Mechanism of Action:

The primary biological target of this compound is organophosphatases (OPases), which are enzymes involved in the hydrolysis of organophosphates. This compound acts as a fluorogenic substrate for these enzymes, leading to the production of a fluorescent product upon hydrolysis. This reaction is crucial for applications in enzyme activity assays and biochemical detection methods .

1. Fluorescent Probes

The compound is widely used as a fluorescent probe in biochemical assays due to its strong fluorescence properties. It allows for sensitive detection of biomolecules and cellular components, making it invaluable in research settings .

2. Enzyme Activity Assays

This compound is employed in assessing cytochrome P450 enzyme activity. Its ability to produce a measurable fluorescent signal upon enzymatic action facilitates the study of drug metabolism and enzyme kinetics .

3. Biological Labeling

This compound has been utilized for labeling biomolecules in various imaging techniques, including fluorescence in situ hybridization (FISH). Its application in multi-color labeling enhances the visualization of cellular structures and interactions .

4. Pharmaceutical Research

Research indicates potential therapeutic applications for this compound due to its biological activity. Studies have explored its efficacy against various pathogens and its role in drug development .

Antimicrobial Activity

A study examined the antimicrobial potential of coumarin derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, suggesting that modifications to the coumarin structure could enhance efficacy against resistant strains .

Metabolism Studies

In metabolic studies involving human and rat microsomes, the conversion rates of this compound were analyzed. The compound showed similar metabolic potentials in both species, highlighting its relevance in pharmacokinetic studies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H12F2O3 |

| Fluorescence Emission Wavelength | Approximately 520 nm |

| Solubility | Soluble in organic solvents |

| Target Enzymes | Organophosphatases |

| Biological Activity | Description |

|---|---|

| Fluorescent Probe | Strong signal for detection |

| Enzyme Activity Assay | Substrate for cytochrome P450 |

| Antimicrobial Activity | Moderate against various pathogens |

Propriétés

IUPAC Name |

7-ethoxy-6,8-difluoro-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O3/c1-3-16-12-8(13)5-7-6(2)4-9(15)17-11(7)10(12)14/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMDJZQBUMWFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=CC(=O)OC2=C1F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376346 | |

| Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-24-9 | |

| Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.